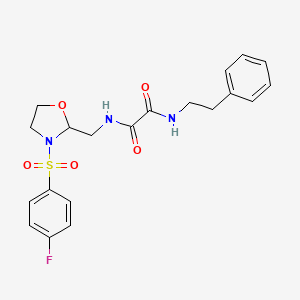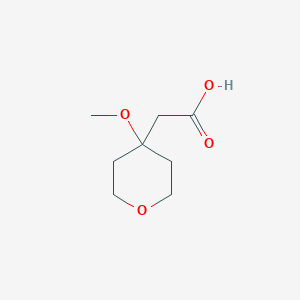
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide often involves the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by a series of reactions that include the creation of N-acyliminium ions and their subsequent reaction with various nucleophiles. For example, Marcantoni, Mecozzi, and Petrini (2002) describe the allylation of exocyclic N-Acyliminium ions generated from chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones, showcasing a method that could be relevant for constructing similar molecules (Marcantoni, Mecozzi, & Petrini, 2002).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives, including compounds similar to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, often features oxazolidinone rings and sulfonamide groups. Berredjem et al. (2010) have provided a crystallographic analysis of an oxazolidinone compound, revealing an S absolute configuration and envelope conformation of oxazolidinone rings, which could be indicative of the structural characteristics of similar compounds (Berredjem et al., 2010).
Chemical Reactions and Properties
Oxazolidinone compounds participate in various chemical reactions, often involving interactions with nucleophiles due to their electrophilic centers. The presence of a sulfonamide group can lead to complex reactions, including the formation of N-acyliminium ions and their further transformation, as illustrated by the work of Marcantoni et al. (2002).
Physical Properties Analysis
The physical properties of oxazolidinone derivatives are closely related to their molecular structure. These compounds typically exhibit solid-state characteristics that can be elucidated through crystallographic studies, showing specific conformations and interactions, such as intramolecular hydrogen bonding, which can affect their solubility, melting points, and other physical properties (Berredjem et al., 2010).
Chemical Properties Analysis
The chemical properties of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide and related compounds are influenced by the oxazolidinone core and the sulfonamide functionality. These groups contribute to the compound's reactivity, particularly its ability to engage in nucleophilic substitution reactions and the formation of various derivatives through modifications at these sites. The synthesis pathways, such as those described by Marcantoni et al. (2002), provide insights into the reactivity and chemical behavior of these molecules.
Applications De Recherche Scientifique
Antibacterial Activities
Oxazolidinone derivatives, such as U-100592 and U-100766, have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens, including both gram-positive and gram-negative bacteria. These compounds demonstrate bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci without rapid resistance development in bacterial strains (Zurenko et al., 1996).
Synthesis and Chemical Reactions
Compounds structurally related to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide have been synthesized through various chemical reactions, demonstrating the versatility of oxazolidinone scaffolds in organic synthesis. For instance, N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones have been prepared and utilized in stereoselective reactions, showcasing the potential of these compounds in the synthesis of biologically active molecules (Marcantoni, Mecozzi, & Petrini, 2002).
Neurokinin-1 Receptor Antagonism
Certain oxazolidinone derivatives have been identified as potent, orally active neurokinin-1 receptor antagonists, highlighting their potential in the treatment of conditions such as emesis and depression. These compounds exhibit high solubility in water, which is advantageous for both intravenous and oral clinical administration (Harrison et al., 2001).
Antimicrobial and Herbicidal Activities
Oxazolidinone and thiazolidine-grafted compounds have shown promising antimicrobial activities against various bacterial and fungal strains. Additionally, some derivatives have demonstrated potential herbicidal activities, indicating their utility in agricultural applications (Babu, Pitchumani, & Ramesh, 2012).
Biocompatibility and Material Science
In the realm of material science, oxazolidinone derivatives have been incorporated into electrophoretic and biocompatible polymers, highlighting their potential in biomedical engineering and the development of bioactive materials (Hayashi & Takasu, 2015).
Propriétés
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O5S/c21-16-6-8-17(9-7-16)30(27,28)24-12-13-29-18(24)14-23-20(26)19(25)22-11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZLXBBGHRRJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)
![(1-methyl-1H-1,2,3-triazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2480828.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)


![N-(2-(1H-indol-3-yl)ethyl)-2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2480838.png)
![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2480839.png)

